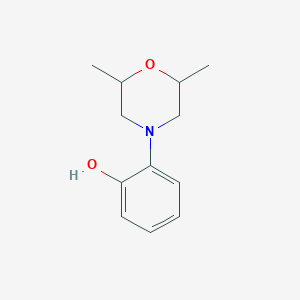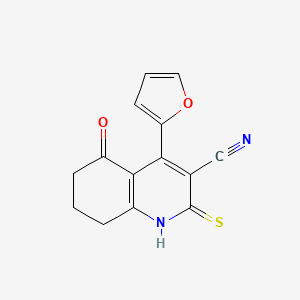
Ethyl 2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate is a synthetic compound belonging to the broader class of quinolinone derivatives. Compounds of this nature have been extensively studied for their potential biological activities, which include antibacterial, anticancer, and anti-inflammatory properties. This specific compound combines the structural features of quinolines and sulfonyl groups, enhancing its chemical versatility and biological functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate can be approached through multi-step organic synthesis One common method involves the initial formation of the tetrahydroquinoline core via Povarov reaction, a formal cycloaddition between an aniline derivative, an aldehyde, and an alkene
Industrial Production Methods
While specific industrial methods may vary, they generally follow principles of scalability and efficiency, optimizing yields and minimizing costs. Typical industrial synthesis may employ continuous flow reactors, which allow for precise control over reaction conditions, leading to high-purity products. The selection of solvents, catalysts, and purification techniques (like crystallization or chromatography) plays a crucial role in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate undergoes several types of chemical reactions including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen atoms or electrons to the compound.
Substitution: Replacement of one atom or group in the molecule with another.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS).
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments.
Major Products Formed
Oxidation Products: Quinolinone N-oxides.
Reduction Products: Tetrahydroquinolin derivatives with varied functional groups.
Substitution Products: Halogenated quinoline derivatives.
Hydrolysis Products: Corresponding carboxylic acids and amines.
Applications De Recherche Scientifique
Ethyl 2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate finds applications across multiple fields:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: Used in the study of enzyme-inhibitor interactions and molecular docking studies.
Medicine: Potential therapeutic agent in the development of drugs targeting various diseases like cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties for electronics and photonics.
Mécanisme D'action
The compound's mechanism of action involves its interaction with biological macromolecules, leading to modulation of enzymatic activity or disruption of cellular processes. Its structure allows it to fit into active sites of enzymes, either inhibiting or activating them. The presence of the methylsulfonyl group enhances its ability to form hydrogen bonds, increasing binding affinity and specificity. It may also interact with signaling pathways, altering cellular responses and influencing gene expression.
Comparaison Avec Des Composés Similaires
Compared to other quinoline derivatives, ethyl 2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. Similar compounds include:
2-Quinolone derivatives: Such as 2-(methylamino)-2-oxoethyl quinoline-8-carboxylate.
Sulfonyl-substituted quinolines: Like 1-(methylsulfonyl)quinoline-3-carboxylate.
Ethyl oxoacetates: Including ethyl 2-oxo-2-(quinolin-8-ylamino)acetate.
Its uniqueness lies in the simultaneous presence of the quinolinone core and the ethyl 2-oxoacetate group, which together enhance its pharmacological and industrial relevance.
There you have it—a deep dive into the fascinating world of this compound. What aspect of this compound intrigues you the most?
Propriétés
IUPAC Name |
ethyl 2-[(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)amino]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-3-21-14(18)13(17)15-11-7-6-10-5-4-8-16(12(10)9-11)22(2,19)20/h6-7,9H,3-5,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCWQAZGHZRHFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2746824.png)
![N-([2,3'-bifuran]-5-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2746825.png)





![Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2746837.png)

![3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2746842.png)
![2-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2746843.png)


